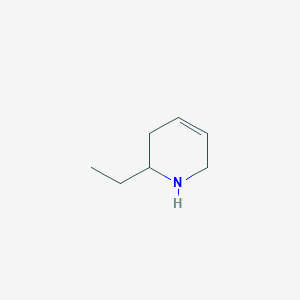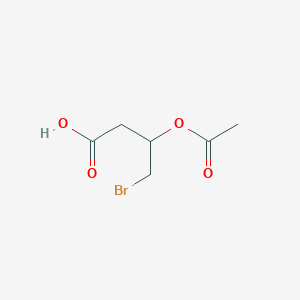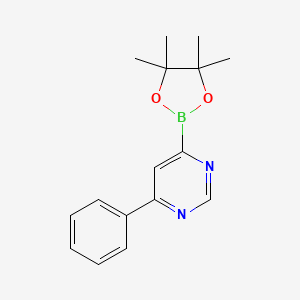
4-(5-Chloro-2-iodobenzyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Chloro-2-iodobenzyl)morpholine is an organic compound that features a morpholine ring substituted with a 5-chloro-2-iodobenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Chloro-2-iodobenzyl)morpholine typically involves the reaction of morpholine with 5-chloro-2-iodobenzyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(5-Chloro-2-iodobenzyl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-(5-Chloro-2-iodobenzyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of morpholine derivatives with biological targets.
Material Science: It can be employed in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4-(5-Chloro-2-iodobenzyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and iodo groups can enhance its binding affinity and specificity towards certain biological targets.
Vergleich Mit ähnlichen Verbindungen
- 4-(4-Iodobenzyl)morpholine
- 4-(2-Chloroacetyl)morpholine
- 4-(4-Chlorobenzyl)morpholine
Comparison: 4-(5-Chloro-2-iodobenzyl)morpholine is unique due to the presence of both chloro and iodo substituents on the benzyl group. This dual substitution can influence its reactivity and interactions compared to compounds with only one halogen substituent. For example, the iodo group can participate in coupling reactions more readily than the chloro group, providing versatility in synthetic applications.
Eigenschaften
Molekularformel |
C11H13ClINO |
|---|---|
Molekulargewicht |
337.58 g/mol |
IUPAC-Name |
4-[(5-chloro-2-iodophenyl)methyl]morpholine |
InChI |
InChI=1S/C11H13ClINO/c12-10-1-2-11(13)9(7-10)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2 |
InChI-Schlüssel |
YCTVNEJINXFRPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CC2=C(C=CC(=C2)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-(Methylthio)benzo[b]thiophene-3-carboxylic acid](/img/structure/B14769200.png)



